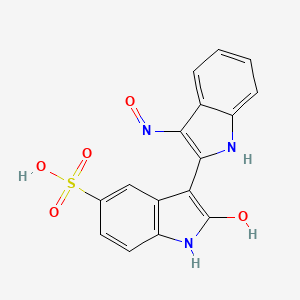

Indirubin-3'-monoxime-5-sulphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVPFDMEVQJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440573 | |

| Record name | CHEMBL440411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331467-05-1 | |

| Record name | CHEMBL440411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Indirubin-3'-monoxime-5-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural bis-indole alkaloid indirubin, has emerged as a potent and selective inhibitor of several key protein kinases implicated in cell cycle regulation and signal transduction. This technical guide provides an in-depth exploration of its mechanism of action, consolidating current scientific understanding for researchers, scientists, and drug development professionals. Through a detailed examination of its primary molecular targets, associated signaling pathways, and the experimental methodologies used for its characterization, this document aims to serve as a comprehensive resource for advancing research and development efforts related to this promising therapeutic agent.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic site of specific protein kinases. This targeted inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The principal targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), with subsequent effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDK1 and CDK5.[1][2][3][4][5] CDKs are a family of serine/threonine kinases that play a central role in regulating the eukaryotic cell cycle. By inhibiting CDK1 (also known as Cdc2) and CDK5, the compound effectively halts cell cycle progression. The inhibition is reversible and competitive with respect to ATP.[2][5]

The structural basis for this inhibition has been elucidated through crystallographic studies of similar indirubin derivatives in complex with CDK2. These studies reveal that the indirubin core occupies the ATP-binding pocket, forming crucial hydrogen bonds with the kinase's hinge region, a mode of interaction common to many kinase inhibitors.[5]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

In addition to its effects on CDKs, this compound is a potent inhibitor of GSK-3β.[1][3][4][5] GSK-3β is a ubiquitously expressed serine/threonine kinase involved in a myriad of cellular processes, including glycogen metabolism, cell adhesion, and apoptosis. Dysregulation of GSK-3β activity is implicated in various pathologies, including neurodegenerative diseases and cancer. The inhibitory action against GSK-3β expands the potential therapeutic applications of this indirubin derivative beyond cell cycle control.

Modulation of STAT3 Signaling

A significant aspect of the mechanism of action of indirubin derivatives is the inhibition of the STAT3 signaling pathway.[6] Indirubin-3'-monoxime has been shown to block the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and transcriptional activity.[6] This inhibition of STAT3 activation is a key contributor to the anti-proliferative and pro-apoptotic effects of the compound.

Quantitative Data on Kinase Inhibition

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 5 |

| CDK5/p25 | 7 |

| GSK-3β | 80 |

Table 1: IC50 values of this compound for key kinase targets.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to elucidate its mechanism of action.

Caption: Inhibition of CDK1/Cyclin B by this compound leads to G2/M cell cycle arrest.

Caption: this compound inhibits GSK-3β, affecting various downstream cellular processes.

Caption: Mechanism of STAT3 signaling inhibition by preventing STAT3 phosphorylation.

Caption: A generalized workflow for determining in vitro kinase inhibition by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (CDK1, CDK5, GSK-3β)

Objective: To determine the IC50 value of this compound for specific kinases.

Materials:

-

Recombinant human kinases (CDK1/cyclin B, CDK5/p25, GSK-3β)

-

Specific peptide substrates for each kinase

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., MOPS, MgCl₂, EGTA, EDTA, DTT)

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell line with constitutively active STAT3

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time points.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of CDKs and GSK-3β, leading to cell cycle arrest and the modulation of various cellular processes. Its ability to also suppress the STAT3 signaling pathway further enhances its anti-proliferative and pro-apoptotic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. A thorough understanding of its molecular interactions and cellular effects is paramount for its successful translation into clinical applications for the treatment of cancer and other proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]

- 6. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]

Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3β

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural compound isolated from the traditional Chinese medicine formulation Danggui Longhui Wan. This guide provides a comprehensive overview of the inhibitory properties of this compound against key protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Its potent and selective inhibitory activity suggests its potential as a valuable tool for research in cell cycle regulation and neurodegenerative diseases, and as a lead compound for drug development.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 5[1][2][3][4][5] |

| CDK5/p25 | 7[1][2][3][4][5] |

| GSK-3β | 80[1][2][3][4][5] |

Kinase Selectivity Profile

While a comprehensive screening of this compound against a full panel of kinases is not extensively reported in the public domain, studies on related indirubin derivatives provide insights into its likely selectivity profile. Generally, indirubins show high affinity for CDKs and GSK-3β. For instance, the related compound indirubin-3'-monoxime also potently inhibits CDK1/cyclin B and CDK5/p25 with IC50 values of 180 nM and 100 nM, respectively, and is a potent inhibitor of GSK-3β with an IC50 of 22 nM[6]. The introduction of the 5-sulphonic acid group in this compound appears to enhance its potency against CDK1 and CDK5. Further studies on other indirubin derivatives have shown varying degrees of selectivity, with some demonstrating inhibitory activity against other kinases such as DYRK kinases[2][4][7][8]. It is therefore recommended that researchers perform comprehensive kinase profiling to fully characterize the selectivity of this compound in their specific experimental context.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the catalytic site of the kinase[2][3]. This mechanism of action is common to many indirubin derivatives and is a key factor in their ability to inhibit kinase activity.

Signaling Pathways

The primary targets of this compound, CDK1, CDK5, and GSK-3β, are crucial nodes in various signaling pathways. The following diagrams illustrate the canonical pathways in which these kinases operate and are subsequently inhibited by the compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the CDK inhibitor properties of this compound. These should be optimized and adapted for specific laboratory conditions and research questions.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound against a specific kinase.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

-

Prepare a reaction buffer containing the purified kinase (e.g., CDK1/cyclin B, CDK5/p25, or GSK-3β), its specific substrate (e.g., histone H1 for CDK1, tau protein for CDK5 and GSK-3β), and any necessary cofactors (e.g., MgCl2).

-

-

Assay Procedure:

-

In a multi-well plate, add the reaction buffer containing the kinase and substrate to each well.

-

Add the various dilutions of this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luciferase for luminescence readout).

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the controlled temperature.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format:

-

Radiometric Assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.

-

Luminescence-based Assay: In assays like Kinase-Glo®, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.

-

Fluorescence-based Assay: Use a fluorescently labeled substrate or antibody to detect phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium until they reach logarithmic growth phase.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

After the treatment period, harvest the cells by trypsinization.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

DNA Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Incubate the cells in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry and Data Analysis:

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Collect data from a sufficient number of cells (e.g., 10,000-20,000 events) for each sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Compare the cell cycle distribution of the treated cells to the control cells to determine if the inhibitor induces cell cycle arrest at a specific phase.

-

Conclusion

This compound is a potent inhibitor of CDK1, CDK5, and GSK-3β. Its well-defined mechanism of action and significant inhibitory activity make it a valuable pharmacological tool for investigating the roles of these kinases in cell cycle control, neurobiology, and the pathogenesis of various diseases. The provided data and protocols serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related indirubin compounds. Further investigation into its broader kinase selectivity and in vivo efficacy is warranted to fully elucidate its potential as a clinical candidate.

References

- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indirubin-3'-monoxime-5-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-3'-monoxime-5-sulphonic acid is a potent, cell-permeable, and reversible inhibitor of several protein kinases, demonstrating significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.

Introduction

This compound belongs to the indirubin family of bis-indole alkaloids. Indirubins are the active components of a traditional Chinese medicine preparation, Danggui Longhui Wan, which has been used for the treatment of chronic myelogenous leukemia.[1] Synthetic derivatives, such as this compound, have been developed to improve solubility and biological activity. This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and cellular metabolism, respectively. Its ability to modulate these pathways underscores its potential as a therapeutic agent.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₁N₃O₅S | [2] |

| Molecular Weight | 357.34 g/mol | [2] |

| CAS Number | 331467-05-1 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of target kinases. This mode of action has been elucidated through kinetic studies and co-crystallization with target proteins.

Kinase Inhibition Profile

The compound is a potent and selective inhibitor of several key kinases, with IC50 values in the nanomolar range.

| Target Kinase | IC50 (nM) | Reference |

| CDK1 | 5 | |

| CDK5 | 7 | |

| GSK-3β | 80 |

Key Signaling Pathways

The inhibitory action of this compound on CDK1, CDK5, and GSK-3β has significant downstream effects on cellular signaling pathways implicated in both cancer and neurodegenerative disorders.

GSK-3β and Tau Hyperphosphorylation Pathway

In the context of Alzheimer's disease, GSK-3β and CDK5 are major kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. By inhibiting these kinases, this compound can reduce tau phosphorylation, thereby potentially mitigating neurofibrillary tangle formation and subsequent neuronal apoptosis.

References

An In-depth Technical Guide to Indirubin-3'-monoxime-5-sulphonic Acid as a GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthale Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation is associated with various pathologies such as Alzheimer's disease, bipolar disorder, and cancer. This has rendered GSK-3β a compelling target for therapeutic intervention. Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural product indirubin, has emerged as a potent inhibitor of GSK-3β. This technical guide provides a comprehensive overview of its inhibitory profile, the experimental protocols to assess its activity, and its impact on relevant signaling pathways.

Introduction

Indirubins are a class of bis-indole alkaloids, with the parent compound being an active ingredient in the traditional Chinese medicine formulation, Danggui Longhui Wan, used in the treatment of chronic myelogenous leukemia. Synthetic modifications of the indirubin scaffold have led to the development of more potent and selective kinase inhibitors. This compound is a water-soluble derivative designed to improve upon the limited solubility of earlier indirubins, a critical factor for drug development.[1][2] This compound has been identified as a potent, reversible, and ATP-competitive inhibitor of GSK-3β.[3]

Quantitative Inhibitory Profile

This compound exhibits potent inhibition of GSK-3β with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its activity has been compared against other related kinases to assess its selectivity. The quantitative data for this compound and related indirubin derivatives are summarized below.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | GSK-3β | 80 | [4] |

| CDK1 | 5 | [4] | |

| CDK5 | 7 | [4] | |

| Indirubin-3'-monoxime | GSK-3β | 22 | [5] |

| CDK1/cyclin B | 180 | [5] | |

| CDK5/p25 | 100 | [5] | |

| Indirubin-5-sulfonic acid | GSK-3β | Inhibitory activity noted | [1] |

| CDK1/cyclin B | 55 | ||

| CDK2/cyclin A | 35 | ||

| CDK5/p35 | 65 |

Mechanism of Action

This compound acts as a reversible and ATP-competitive inhibitor of GSK-3β.[3] This mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of GSK-3β substrates.

Below is a diagram illustrating the competitive inhibition mechanism.

Caption: Competitive inhibition of GSK-3β.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative workflow based on the synthesis of related indirubin derivatives.

Caption: Representative synthetic workflow.

Detailed Protocol (Adapted from the synthesis of indirubin-3'-monoximes):

-

Sulfonation of Indole: Indole is treated with a sulfonating agent, such as concentrated sulfuric acid, to introduce a sulfonic acid group at the 5-position of the indole ring, yielding indole-5-sulfonic acid.

-

Oxidation to Isatin-5-sulfonic acid: The resulting indole-5-sulfonic acid is then oxidized to form isatin-5-sulfonic acid.

-

Condensation to Indirubin-5-sulfonic acid: Isatin-5-sulfonic acid is condensed with indoxyl in an appropriate solvent to yield indirubin-5-sulfonic acid.

-

Oximation: The indirubin-5-sulfonic acid is reacted with hydroxylamine hydrochloride in a suitable solvent, such as pyridine, and heated to form the final product, this compound. The product is then purified, typically by recrystallization or chromatography.

In Vitro GSK-3β Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound (test inhibitor)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Radiolabeled [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure (Radioactive Method):

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the GSK-3β substrate peptide, and the test inhibitor at various concentrations.

-

Add the recombinant GSK-3β enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at 30°C.

-

Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Wnt/β-catenin Signaling Assay

This protocol outlines a luciferase reporter assay to measure the effect of GSK-3β inhibition on the Wnt/β-catenin signaling pathway in cultured cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

This compound

-

Wnt3a conditioned medium (as a positive control for pathway activation)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TCF/LEF-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or Wnt3a conditioned medium.

-

Incubate the cells for a further 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the compound to determine the EC50 value for Wnt pathway activation.

Signaling Pathway Modulation

GSK-3β is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by compounds like this compound prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and activation of TCF/LEF-mediated gene transcription.

Caption: Wnt/β-catenin signaling pathway modulation.

GSK-3β is also known to hyperphosphorylate the microtubule-associated protein tau in the context of Alzheimer's disease. This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of GSK-3β by this compound can reduce tau phosphorylation, suggesting a potential therapeutic application in neurodegenerative disorders.

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, has a long history in traditional Chinese medicine for the treatment of various ailments, including chronic myelocytic leukemia.[1] The recognition of its therapeutic potential has spurred significant research into the synthesis of novel indirubin derivatives with improved pharmacological properties, such as enhanced solubility and target specificity.[1] Among these, Indirubin-3'-monoxime emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] Further derivatization to improve aqueous solubility led to the discovery of Indirubin-3'-monoxime-5-sulphonic acid, a highly potent and selective inhibitor of several crucial kinases implicated in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity against key kinases involved in cell cycle progression and tau protein phosphorylation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| CDK1 | 5 |

| CDK5 | 7 |

| GSK-3β | 80 |

| Table 1: Inhibitory activity of this compound against target kinases.[3][4][5][6][7] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Indirubin-3'-monoxime

A general method for the synthesis of indirubin-3'-monoxime involves the reaction of indirubin with hydroxylamine hydrochloride.[8]

-

Materials: Indirubin, hydroxylamine hydrochloride, pyridine.

-

Procedure:

-

Suspend indirubin in pyridine.

-

Add an excess of hydroxylamine hydrochloride to the suspension.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield Indirubin-3'-monoxime.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound (Proposed)

The sulfonation is anticipated to occur at the 5-position of the indirubin core.

-

Materials: Indirubin-3'-monoxime, concentrated sulfuric acid (or fuming sulfuric acid/chlorosulfonic acid).

-

Proposed Procedure:

-

Carefully dissolve Indirubin-3'-monoxime in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Allow the reaction to stir at a controlled temperature for a specific duration. The reaction progress should be monitored (e.g., by HPLC).

-

Upon completion, the reaction mixture is cautiously poured onto crushed ice to precipitate the sulfonated product.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification can be achieved by recrystallization or chromatography.

-

Kinase Inhibition Assays

The following protocols are based on the methodologies described for determining the inhibitory activity of indirubin derivatives against CDK1, CDK5, and GSK-3β.

CDK1/Cyclin B and CDK5/p25 Kinase Assay

This assay measures the phosphorylation of a substrate by the respective kinase in the presence of the inhibitor.

-

Materials:

-

Recombinant human CDK1/Cyclin B or CDK5/p25 complex.

-

Histone H1 as a substrate.

-

[γ-³²P]ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP).

-

This compound (test compound).

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the assay buffer, histone H1, the kinase complex, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

-

GSK-3β Kinase Assay

This assay is similar to the CDK assay but uses a specific substrate for GSK-3β.

-

Materials:

-

Recombinant human GSK-3β.

-

GS-1 (a glycogen synthase-derived peptide) as a substrate.

-

[γ-³²P]ATP.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP).

-

This compound (test compound).

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the assay buffer, GS-1 peptide, GSK-3β enzyme, and the test compound at various concentrations.

-

Start the kinase reaction by the addition of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Terminate the reaction and measure the incorporated radioactivity as described for the CDK assay.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

Indirubin derivatives, including this compound, exert their biological effects by inhibiting key kinases involved in cell cycle regulation and other signaling pathways.

Cell Cycle Regulation

CDKs are fundamental for the progression of the cell cycle. By inhibiting CDK1, this compound can arrest cells in the G2/M phase, preventing mitosis and cell proliferation.[1]

Caption: Inhibition of CDK1 by this compound blocks the G2/M transition.

Tau Phosphorylation in Alzheimer's Disease

In neurodegenerative diseases like Alzheimer's, hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. CDK5 and GSK-3β are two of the primary kinases responsible for this pathological phosphorylation. By inhibiting both CDK5 and GSK-3β, this compound has the potential to reduce tau hyperphosphorylation and its downstream neurotoxic effects.

Caption: Inhibition of CDK5 and GSK-3β prevents tau hyperphosphorylation.

Conclusion

This compound stands out as a potent and selective inhibitor of key kinases with significant therapeutic potential in oncology and neurology. Its discovery highlights the value of natural product-derived scaffolds in modern drug development. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties and therapeutic applications of this promising compound. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Indirubin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indirubin, a bis-indole alkaloid, is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation historically used to treat chronic myelogenous leukemia (CML).[1][2][3] While the parent compound demonstrated clinical efficacy, its utility has been hampered by poor water solubility and suboptimal pharmacokinetic properties.[3][4][5] This has spurred the development of a multitude of indirubin derivatives with improved solubility, bioavailability, and target specificity, revealing a fascinating polypharmacological profile that extends beyond its initial antileukemic activity.[6][7] This guide provides an in-depth overview of the biological activities of these derivatives, focusing on their molecular mechanisms, quantitative data, and the experimental protocols used for their evaluation.

Core Mechanisms of Action and Signaling Pathways

Indirubin and its derivatives exert their biological effects by interacting with multiple intracellular signaling pathways, primarily through the inhibition of key protein kinases. Their action as ATP-competitive inhibitors is a recurring theme across their primary targets.[5][8][9]

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

The first major molecular targets identified for indirubins were the cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are essential regulators of the eukaryotic cell cycle.[6][8][10]

Indirubin derivatives bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[8][11] This inhibition leads to cell cycle arrest, most commonly in the G1/S and G2/M phases, which ultimately suppresses cell proliferation and can lead to apoptosis.[2][8][12] For instance, indirubin-3′-monoxime has been shown to arrest MCF-7 breast cancer cells in the G2/M phase.[6] The inhibition of CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E is a hallmark of many indirubin compounds.[1]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Shortly after the discovery of their CDK-inhibitory activity, indirubin derivatives were also identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β).[6][8] GSK-3β is a multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. It is a key component of the Wnt signaling pathway and is also involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[2][8] The dual inhibition of both CDKs and GSK-3β by a single molecular scaffold makes indirubins particularly interesting for proliferative diseases.[6][8]

Inhibition of STAT3 Signaling

A significant breakthrough in understanding the anticancer activity of indirubins was the discovery that certain derivatives potently block the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6][13] STAT3 is a transcription factor that is often constitutively activated in many human cancers, where it promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, such as Mcl-1 and Survivin.[1][13]

Derivatives like E804 do not inhibit STAT3 directly but act on upstream tyrosine kinases responsible for its activation, particularly c-Src.[1][13] By directly inhibiting the kinase activity of c-Src, E804 prevents the phosphorylation and subsequent activation of STAT3.[1][14] This leads to the downregulation of STAT3 target genes and the induction of apoptosis in cancer cells.[1][13]

Anti-inflammatory and Other Activities

Indirubins also exhibit potent anti-inflammatory properties.[14][15][16] This is partly mediated by the inhibition of pro-inflammatory signaling pathways such as NF-κB.[15][17] By preventing the degradation of IκBα, an inhibitor of NF-κB, indirubins block the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15] Additionally, some indirubin derivatives are agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism.[14][18]

Quantitative Biological Activity

The potency of indirubin derivatives varies significantly based on their chemical substitutions. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against key protein kinases and the growth inhibitory effects (GI₅₀) on various cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of Indirubin Derivatives against Protein Kinases

| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK5/p25 (µM) | GSK-3β (µM) | c-Src (µM) | Reference(s) |

| Indirubin | >10 | >10 | 3.5 | 1.8 | - | [8] |

| Indirubin-3′-monoxime | 0.18 | 0.25-0.5 | 0.2 | 0.19 | - | [19] |

| E226 (5-sulfonate) | 0.005 | - | - | - | - | [8] |

| E804 | - | - | - | - | 0.43 | [1][13] |

| 8b | - | 0.061 | - | - | - | [20] |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

Table 2: Anti-proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ or GI₅₀ (µM) | Reference(s) |

| Indirubin | HeLa | Cervical Cancer | 40 | [21] |

| Indirubin-3′-monoxime | MCF-7 | Breast Cancer | ~2 (for G1 arrest) | [12] |

| 4a | K562 | CML | 24.96 | [22] |

| E804 | MDA-MB-468 | Breast Cancer | ~5 | [1] |

| 8b | A549 | Lung Cancer | ~0.1-1 | [20] |

| Indirubin | A2780 | Ovarian Cancer | ~2-5 | [11] |

| Indirubin | OVCAR3 | Ovarian Cancer | ~2-5 | [11] |

Key Experimental Protocols

The evaluation of indirubin derivatives involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Principle: Purified recombinant kinase is incubated with its specific substrate (e.g., histone H1 for CDKs) and ATP, which is typically radiolabeled with ³²P ([γ-³²P]ATP). In the presence of an inhibitor, the transfer of the radiolabeled phosphate group to the substrate is reduced.

-

Methodology:

-

The kinase, substrate, and varying concentrations of the indirubin derivative are mixed in an appropriate assay buffer.

-

The reaction is initiated by adding [γ-³²P]ATP.

-

The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

The reaction is stopped, and aliquots are spotted onto P81 phosphocellulose paper.

-

The paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT)

This assay determines the effect of a compound on the growth and viability of cancer cells.

-

Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTT) are reduced by mitochondrial dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the indirubin derivative for a specified duration (e.g., 48 or 72 hours).

-

The CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours.

-

The absorbance of the resulting formazan solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀/GI₅₀ values are determined.[11]

-

Apoptosis Assay (PARP Cleavage by Western Blot)

This assay detects a key biochemical hallmark of apoptosis.

-

Principle: During apoptosis, caspases (key executioner enzymes) cleave Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. Detecting this cleavage product is a reliable indicator of apoptosis.

-

Methodology:

-

Cells are treated with the indirubin derivative for a set time (e.g., 24-48 hours).

-

Whole-cell lysates are prepared using a lysis buffer.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for PARP.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands (both full-length 116 kDa and cleaved 89 kDa PARP) are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Conclusion

Indirubin derivatives represent a versatile class of compounds with significant therapeutic potential for proliferative and inflammatory diseases. Their ability to inhibit multiple key kinases, including CDKs, GSK-3β, and components of the STAT3 pathway, underscores their polypharmacological nature. The continued synthesis and evaluation of novel derivatives aim to enhance potency, improve selectivity, and overcome the pharmacokinetic challenges of the parent molecule. The methodologies outlined in this guide provide a foundational framework for researchers in the ongoing effort to translate the promise of these ancient remedies into modern therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. open.clemson.edu [open.clemson.edu]

- 15. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indirubin inhibits inflammatory reactions in delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Indirubin-3'-oxime | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Indirubin, a bis-indole alkaloid binds to tubulin and exhibits antimitotic activity against HeLa cells in synergism with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and activity of novel indirubin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin-3'-monoxime-5-sulphonic Acid: A Technical Guide for Researchers

Introduction

Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural bis-indole alkaloid. Indirubin itself is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation that has been used for treating chronic myelogenous leukemia. The sulphonated monoxime derivative exhibits increased potency and selectivity as a kinase inhibitor, making it a valuable tool for research in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a potent and selective inhibitor of several key protein kinases. Its chemical details are as follows:

-

Molecular Weight: 357.34 g/mol [3]

-

SMILES: O=S(C1=CC2=C(NC(/C2=C3NC4=C(C=CC=C4)C/3=N\O)=O)C=C1)(O)=O[1]

-

InChI Key: IZDNACYDKBNHHC-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Quantitative Data: Kinase Inhibitory Activity

This compound is a highly potent, reversible, and selective inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[3] The inhibitory mechanism is competitive with respect to ATP, indicating that the compound binds to the ATP-binding pocket of the kinases.[3]

| Target Kinase | IC₅₀ (nM) | Reference |

| CDK1 | 5 | [1][2] |

| CDK5 | 7 | [1][2] |

| GSK-3β | 80 | [1][2] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of key kinases involved in cell cycle progression, neuronal function, and oncogenic signaling.

-

Inhibition of CDKs: By inhibiting CDK1 and CDK5, the compound disrupts the cell cycle, leading to arrest, particularly in the G2/M phase, and can induce apoptosis in cancer cells.[5] CDK5 inhibition is also relevant in the context of neurodegenerative diseases like Alzheimer's, as CDK5 is involved in the abnormal phosphorylation of the tau protein.[6]

-

Inhibition of GSK-3β: GSK-3β is a multifunctional kinase implicated in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its inhibition by indirubin derivatives is another avenue through which these compounds exert their anti-proliferative and pro-apoptotic effects.[6] GSK-3β is also a key kinase in the phosphorylation of tau protein.[6]

-

Inhibition of STAT3 Signaling: Indirubin derivatives have been shown to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7][8] STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in cell survival and proliferation. Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, thereby inducing apoptosis in cancer cells.[1][8]

Caption: Inhibition of key signaling pathways by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., CDK1, GSK-3β).

Materials:

-

Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-3β)

-

Specific peptide substrate for the kinase

-

This compound

-

ATP

-

Kinase assay buffer (composition varies, but typically contains MOPS or HEPES, MgCl₂, EGTA, and DTT)

-

Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)

-

384-well microplates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for testing.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the various concentrations of the inhibitor.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) for different time points (e.g., 24, 48, 72 hours).[3] Include a vehicle control (DMSO).

-

CCK-8 Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the drug concentration to determine the growth inhibitory effects.

Western Blotting for Phospho-STAT3

Objective: To determine if this compound inhibits the phosphorylation of STAT3 in cancer cells.

Materials:

-

Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Culture the cells to 70-80% confluency and then treat them with various concentrations of this compound for a specific duration (e.g., 30 minutes to 24 hours).[1]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin to ensure equal protein loading.

Conclusion

This compound is a powerful research tool for investigating cellular signaling pathways governed by CDKs, GSK-3β, and STAT3. Its potent and selective inhibitory activity makes it a valuable lead compound in the development of therapeutics for various proliferative and neurodegenerative diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted biological effects of this compound. As with any potent biological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scienceopen.com [scienceopen.com]

- 4. scbt.com [scbt.com]

- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Kinase Selectivity Profile of Indirubin-3'-monoxime-5-sulphonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Indirubin-3'-monoxime-5-sulphonic acid, a potent inhibitor of several key protein kinases. This document includes quantitative inhibition data, detailed experimental methodologies for kinase assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of indirubin, a natural compound with a history of use in traditional medicine. The sulphonic acid moiety enhances the solubility of the parent compound, making it more amenable to biological studies. This derivative has garnered significant interest in the scientific community for its potent and selective inhibition of specific protein kinases, which are critical regulators of numerous cellular processes. Understanding the precise kinase selectivity profile of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Quantitative Kinase Inhibition Data

This compound has been demonstrated to be a highly potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β). The half-maximal inhibitory concentration (IC50) values for these kinases are summarized in the table below. The inhibition is competitive with respect to ATP, suggesting that the compound binds to the ATP-binding pocket of these kinases.

| Kinase Target | IC50 (nM) |

| CDK1 | 5 |

| CDK5 | 7 |

| GSK-3β | 80 |

Table 1: IC50 values of this compound against primary kinase targets. Data sourced from publicly available information.

It is important to note that a broad kinase selectivity panel profiling this compound against a wider range of kinases is not publicly available at the time of this report. However, studies on other indirubin derivatives suggest potential off-target effects. For instance, some indirubin analogs have been shown to inhibit other kinases, including members of the DYRK family. Therefore, comprehensive kinase profiling is recommended for any new therapeutic application of this compound.

Experimental Protocols: In Vitro Kinase Assays

The following protocols are generalized methodologies for determining the in vitro kinase inhibitory activity of compounds like this compound. These can be adapted for specific kinases such as CDK1, CDK5, and GSK-3β.

General Radiometric Filter Binding Assay

This method is considered a gold standard for its direct measurement of substrate phosphorylation.

Materials:

-

Purified recombinant kinase (e.g., CDK1/Cyclin B, CDK5/p25, GSK-3β)

-

Specific peptide or protein substrate for the kinase

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose filter papers or membranes

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Allow the filter papers to dry completely.

-

Quantify the amount of incorporated radioactivity on the filter papers using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase

-

Specific substrate

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound (or other test compounds)

-

White, opaque multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Set up the kinase reaction in the multi-well plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).[1]

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

-

Measure the luminescence using a plate-reading luminometer.[2]

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and IC50 values as described in the radiometric assay protocol.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibition of CDK1, CDK5, and GSK-3β, as well as a general workflow for an in vitro kinase assay.

Caption: General workflow for an in vitro kinase assay.

Caption: CDK1/Cyclin B signaling pathway in G2/M transition.

Caption: CDK5/p25 signaling in neuronal processes.

Caption: GSK-3β signaling in proliferation and apoptosis.

Conclusion

This compound is a potent and selective inhibitor of CDK1, CDK5, and GSK-3β. Its high affinity and ATP-competitive mechanism of action make it a valuable tool for studying the biological roles of these kinases and a potential starting point for the development of targeted therapies. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory properties of this and other related compounds. The signaling pathway diagrams illustrate the key cellular processes that are likely to be modulated by this inhibitor. Further research, particularly comprehensive kinase profiling, is warranted to fully elucidate its selectivity and potential off-target effects, which will be critical for its future development as a therapeutic agent.

References

Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Inhibitor of Tau Phosphorylation for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. This aberrant phosphorylation leads to the formation of neurofibrillary tangles, neuronal dysfunction, and eventual cell death. Consequently, the kinases responsible for tau hyperphosphorylation, primarily Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), have emerged as critical therapeutic targets. Indirubin-3'-monoxime-5-sulphonic acid (I3M5S), a synthetic derivative of the natural compound indirubin, has garnered significant attention as a potent inhibitor of these kinases, offering a promising avenue for research and drug development in the field of neurodegenerative diseases.

This technical guide provides a comprehensive overview of I3M5S and its application in tau phosphorylation research, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Inhibitory Activity of Indirubin Derivatives

The efficacy of indirubin derivatives in inhibiting key kinases implicated in tau phosphorylation has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and related compounds against their primary targets.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| This compound | CDK1 | 5 | [1][2] |

| This compound | CDK5 | 7 | [1][2] |

| This compound | GSK-3β | 80 | [1][2] |

| Compound | Target Kinase | IC50 (µM) | Reference(s) |

| Indirubin | CDK1 | 9 | [3] |

| Indirubin | CDK5 | 5.5 | [3] |

| Indirubin | GSK-3β | 0.6 | [3] |

| Indirubin-3'-monoxime | JNK1 | 0.8 | [4] |

| Indirubin-3'-monoxime | JNK2 | 1.4 | [4] |

| Indirubin-3'-monoxime | JNK3 | 1 | [4] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting the catalytic activity of GSK-3β and CDK5.[1][2] These kinases play a pivotal role in the pathological hyperphosphorylation of tau protein. By blocking the ATP-binding sites of these enzymes, I3M5S prevents the transfer of phosphate groups to specific serine and threonine residues on the tau protein, thereby reducing its overall phosphorylation state.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of indirubin derivatives for tau phosphorylation.

In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK-3β and CDK5.

Materials:

-

Recombinant human GSK-3β or CDK5/p25 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

Substrate peptide (e.g., for GSK-3β, a phosphopeptide substrate; for CDK5, Histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in the kinase buffer. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the various concentrations of the indirubin compound or vehicle control.

-

Initiate Reaction: Add the kinase to each well to start the reaction.

-

ATP Addition: Add ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays) to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

-

Detection:

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the indirubin compound and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay in SH-SY5Y Cells

This protocol describes the induction of tau hyperphosphorylation in a neuronal cell line and the assessment of the inhibitory effect of this compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS)

-

Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42) to induce tau phosphorylation

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 70-80%).

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Add aggregated Aβ peptide to the cell culture medium to induce tau hyperphosphorylation and incubate for an appropriate time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation for Western Blot: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.

Western Blot Analysis of Phosphorylated Tau

This protocol details the detection and quantification of phosphorylated tau in cell lysates.

Materials:

-

Cell lysates from the cell-based assay

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/Ser404), anti-total-tau, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-